molecular formula C12H9NOS B2648888 4-[Hydroxy(thien-2-yl)methyl]benzonitrile CAS No. 944685-55-6

4-[Hydroxy(thien-2-yl)methyl]benzonitrile

Cat. No.: B2648888
CAS No.: 944685-55-6
M. Wt: 215.27
InChI Key: GRJPJOUQYZCFQC-UHFFFAOYSA-N
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Description

4-[Hydroxy(thien-2-yl)methyl]benzonitrile is an organic compound with the molecular formula C12H9NOS It is characterized by the presence of a benzonitrile group substituted with a hydroxy(thien-2-yl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(thien-2-yl)methyl]benzonitrile typically involves the reaction of a benzonitrile derivative with a thienylmethyl alcohol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[Hydroxy(thien-2-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products:

    Oxidation: Formation of 4-[Carbonyl(thien-2-yl)methyl]benzonitrile.

    Reduction: Formation of 4-[Hydroxy(thien-2-yl)methyl]benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[Hydroxy(thien-2-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Hydroxy(thien-2-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4-[Hydroxy(phenyl)methyl]benzonitrile
  • 4-[Hydroxy(fur-2-yl)methyl]benzonitrile
  • 4-[Hydroxy(pyrid-2-yl)methyl]benzonitrile

Comparison: 4-[Hydroxy(thien-2-yl)methyl]benzonitrile is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-[hydroxy(thiophen-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c13-8-9-3-5-10(6-4-9)12(14)11-2-1-7-15-11/h1-7,12,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPJOUQYZCFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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